REACTION_CXSMILES
|
Cl[C:2]1[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=1.C(#N)C.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([SH:21])=[CH:17][CH:16]=1.C(N(C(C)C)CC)(C)C>O.ClCCl>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([S:21][C:2]2[C:7]([F:8])=[C:6]([CH2:9][CH3:10])[N:5]=[CH:4][N:3]=2)=[CH:17][CH:16]=1
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Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
60.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
66.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to 10° C
|
Type
|
CUSTOM
|
Details
|
reacted for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to separate layer
|
Type
|
EXTRACTION
|
Details
|
the resulting aqueous mixture was extracted with 300 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized at 5° C. in 305 ml of isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SC1=NC=NC(=C1F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |